molecular formula C25H24N2O3S B2840367 (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893311-41-6

(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2840367
CAS No.: 893311-41-6
M. Wt: 432.54
InChI Key: PORDWXRXQKUSEB-BUVRLJJBSA-N
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Description

The compound (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a complex organic molecule with potential applications in various scientific fields. This compound belongs to the class of benzothiazinone derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazinone core, followed by the introduction of the dimethylphenyl and methylbenzyl groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts like palladium or copper, and solvents such as dichloromethane or toluene. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial setting to minimize hazardous waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly in enzyme inhibition studies.

    Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide include other benzothiazinone derivatives with different substituents on the benzene ring or variations in the amino and methylene groups.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Compared to other benzothiazinone derivatives, This compound may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3E)-3-[(2,3-dimethylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-11-13-20(14-12-17)16-27-23-10-5-4-8-21(23)25(28)24(31(27,29)30)15-26-22-9-6-7-18(2)19(22)3/h4-15,26H,16H2,1-3H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORDWXRXQKUSEB-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4C)C)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC(=C4C)C)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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